3-Methyl-3-oxetanamine hemioxalate

Description

Properties

IUPAC Name |

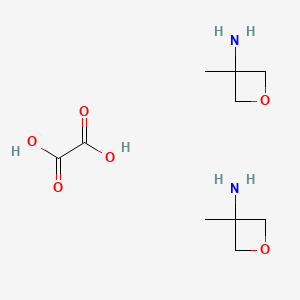

3-methyloxetan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO.C2H2O4/c2*1-4(5)2-6-3-4;3-1(4)2(5)6/h2*2-3,5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWHFUFMOILOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N.CC1(COC1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of 3-Methyl-3-oxetanamine

| Compound/Reagent | Role in Synthesis | Reference |

| 3-Methyl-3-oxetanemethanol | Precursor to the 3-amino group | sigmaaldrich.com |

| Oxetan-3-one | Starting material for amination | chemrxiv.org |

| Nitromethane (B149229) | Reagent for introducing a nitro group as an amine precursor | google.com |

| tert-Butylsulfinimine | Chiral auxiliary for stereoselective amination | nih.govresearchgate.net |

| Oxalic Acid | Forms the hemioxalate salt with the final product | sciencemadness.org |

Table 2: Comparison of Synthetic Strategies for Oxetane (B1205548) Ring Formation

| Strategy | Advantages | Disadvantages | Key References |

| Intramolecular Williamson Etherification | Generally high yields, well-established | Requires pre-functionalized precursors | acs.org |

| Paternò-Büchi Reaction | Direct [2+2] cycloaddition | Can have low selectivity, requires photochemical setup | beilstein-journals.orgnih.gov |

| Ring Expansion/Contraction | Access to diverse structures | Can be complex and multi-step | beilstein-journals.orgnih.gov |

List of Chemical Compounds

High-Resolution NMR Spectroscopy for Conformational Analysis of the Oxetane (B1205548) Ring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical insights into the conformation of the four-membered oxetane ring.

The inherent ring strain in the oxetane moiety typically results in a puckered, rather than planar, conformation to alleviate torsional strain. The degree of this puckering is influenced by the substituents on the ring. In the case of 3-Methyl-3-oxetanamine, the presence of a methyl and an amino group at the C3 position is expected to enforce a distinct puckered conformation.

In a hypothetical ¹H NMR spectrum, the protons on the oxetane ring (at the C2 and C4 positions) would likely appear as two distinct sets of signals, reflecting their different chemical environments in a non-planar ring. These would likely present as complex multiplets due to geminal and vicinal couplings. The methyl group would appear as a singlet, and the chemical shift of the aminium protons (-NH₃⁺) would be concentration-dependent and might appear as a broad singlet. The proton of the hemioxalate would also be observable.

¹³C NMR would complement this by showing distinct signals for each carbon atom. The chemical shift of the C3 carbon, being bonded to a nitrogen and a methyl group, would be significantly different from the C2 and C4 carbons, which are part of the ether linkage.

A detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments would be necessary to precisely determine the dihedral angles and the preferred puckered conformation of the oxetane ring in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical data table as experimental data is not publicly available. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~1.5 | Singlet |

| -CH₂- (Oxetane) | ~4.5 - 4.8 | Multiplet |

| -NH₃⁺ | Variable, broad | Singlet |

| Oxalate-H | Variable | Singlet |

X-ray Crystallography of this compound

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would elucidate the exact geometry of the 3-methyl-3-oxetanammonium cation and the hemioxalate anion, as well as their packing in the crystal lattice.

The analysis would confirm the puckered conformation of the oxetane ring and provide quantitative data on the puckering angle. It would also detail the bond lengths and angles of the aminium group and its interaction with the counter-ion.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical data table as experimental data is not publicly available.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~95 |

| Z | 4 |

| Hydrogen Bonds | N-H···O, O-H···O |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Salt Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the functional groups and intermolecular interactions within a molecule. For this compound, these techniques would be instrumental in characterizing the salt formation and the hydrogen bonding network.

In the FT-IR spectrum, the formation of the aminium salt would be confirmed by the appearance of broad absorption bands in the 3200-2800 cm⁻

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reaction Mechanisms of 3-Methyl-3-oxetanamine Derivatives

The ring-opening of oxetanes is a key transformation, driven by the release of inherent ring strain, which is approximately 25.5 kcal/mol. researchgate.net The mechanism of this reaction is highly dependent on the reaction conditions and the substitution pattern of the oxetane (B1205548) ring. For 3-Methyl-3-oxetanamine derivatives, both acid-catalyzed and base-catalyzed ring-opening pathways are possible, though the former is generally more facile.

Under acidic conditions, the reaction typically proceeds through an S_N_1-like or S_N_2-like mechanism. The initial step involves the protonation of the oxetane oxygen, forming a good leaving group. In an S_N_1-like pathway, subsequent cleavage of the C-O bond leads to the formation of a tertiary carbocation at the C3 position, stabilized by the methyl group. This carbocation is then attacked by a nucleophile. In an S_N_2-like pathway, the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring as the C-O bond breaks. The regioselectivity of the attack is influenced by both steric and electronic factors. For 3,3-disubstituted oxetanes like 3-Methyl-3-oxetanamine, nucleophilic attack at the sterically hindered C3 position is generally disfavored. nih.gov

Computational studies using density functional theory (DFT) on the polymerization of oxetane cations have shown that the process involves the oxygen atom of an incoming oxetane molecule attacking a carbon atom of the protonated oxetane ring. rsc.orgrsc.org The activation energy for the initial step of this acid-catalyzed polymerization is low, suggesting that ring-opening is a facile process under these conditions. rsc.orgrsc.org

In contrast, base-catalyzed ring-opening of oxetanes is generally much slower and requires harsh conditions. The stability of 3,3-disubstituted oxetanes, in particular, makes them less susceptible to nucleophilic attack under basic or neutral conditions. nih.gov However, the presence of an intramolecular nucleophile, such as the amine group in 3-Methyl-3-oxetanamine, can potentially facilitate ring-opening under certain conditions, although this is generally less favorable than intermolecular reactions with external nucleophiles. nih.gov

Electrophilic Reactivity of the Oxetane Ring

The oxetane ring itself is electrophilic in nature, particularly when activated. This electrophilicity is centered on the carbon atoms of the ring, which are susceptible to attack by nucleophiles, leading to ring-opening. Activation is typically achieved through protonation or coordination to a Lewis acid, which enhances the leaving group ability of the oxetane oxygen.

The 3,3-disubstitution pattern in 3-Methyl-3-oxetanamine plays a crucial role in its electrophilic reactivity. This substitution provides steric hindrance around the C3 carbon, making nucleophilic attack at this position more difficult. Consequently, under conditions that favor an S_N_2 mechanism, nucleophilic attack is more likely to occur at the less substituted C2 or C4 positions of the oxetane ring.

Studies on other 3,3-disubstituted oxetanes have shown that they are generally more stable towards ring-opening compared to their monosubstituted counterparts. nih.gov However, strong nucleophiles in the presence of a Lewis acid can still effect ring-opening. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the ring-opening reaction.

Mechanistic Pathways of Derivatization Reactions Involving the Oxetane-Amine Core

The dual functionality of the 3-Methyl-3-oxetanamine core allows for a wide range of derivatization reactions, proceeding through distinct mechanistic pathways.

Reactions at the Amine Terminus:

Urea (B33335) Formation: The reaction with an isocyanate proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate. This is typically a rapid and high-yielding reaction that does not require a catalyst, although it can be base-catalyzed. The resulting urea derivative retains the intact oxetane ring. nih.govgoogle.com

Sulfonamide Formation: The synthesis of sulfonamides involves the reaction of the amine with a sulfonyl chloride. The mechanism is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of a chloride ion. This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. thieme-connect.comorganic-chemistry.orgucl.ac.ukrsc.org

Reactions Involving the Oxetane Ring:

Derivatization can also occur via the ring-opening of the oxetane. As discussed previously, this is most commonly achieved under acidic conditions. For example, in the presence of a strong acid and a nucleophilic solvent like water or an alcohol, the oxetane ring can open to form a 1,3-diol or a 3-alkoxy-1-ol derivative, respectively. The amino group would be protonated under these conditions.

The combination of these reactive sites allows for the synthesis of a diverse array of molecules with potential applications in medicinal chemistry and materials science. nih.govacs.orgbeilstein-journals.orgacs.orgrsc.orgnih.gov The stability of the 3,3-disubstituted oxetane ring under many synthetic conditions allows for selective functionalization of the amine group while preserving the oxetane moiety. nih.gov

Role in Organic Synthesis and Building Block Applications

Applications as a Chiral Building Block in Asymmetric Synthesis

While 3-Methyl-3-oxetanamine possesses a prochiral center, its direct application as a chiral building block in asymmetric synthesis is not yet widely documented in publicly available literature. The primary challenge lies in the efficient and scalable resolution of its racemic mixture or the development of an enantioselective synthesis. However, the broader field of asymmetric synthesis of amino acid derivatives and other chiral amines is well-established, employing methods such as enzymatic resolution and catalysis with chiral ligands. nih.govrsc.org The development of organocatalytic methods for the asymmetric synthesis of β³-amino acid derivatives, for instance, highlights the ongoing efforts to create chiral amine building blocks. nih.gov Future research may lead to the development of methods for the chiral resolution of 3-methyl-3-oxetanamine, unlocking its potential for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral targets.

Precursor for the Introduction of Amine and Oxetane (B1205548) Moieties

One of the most significant applications of 3-Methyl-3-oxetanamine is as a precursor for the direct introduction of the 3-methyl-3-oxetanylamine moiety into larger molecules, a strategy increasingly employed in drug discovery. nih.gov The primary amine of the molecule readily participates in standard amide bond forming reactions. masterorganicchemistry.comucl.ac.ukorganic-chemistry.org This allows for the straightforward coupling of the oxetane unit to carboxylic acid-containing molecules, often facilitated by common coupling reagents.

The incorporation of the oxetane ring can have a profound impact on the physicochemical properties of a drug candidate. nih.gov The polar nature of the oxetane can improve aqueous solubility, while its rigid structure can influence the conformation of the molecule, potentially enhancing binding to a biological target. acs.org Moreover, the oxetane ring is often more metabolically stable than other commonly used groups, such as gem-dimethyl groups. acs.org The methyl group on the oxetane ring can also play a crucial role, sometimes referred to as a "magic methyl" effect, where its presence can significantly enhance the potency or pharmacokinetic profile of a drug. nih.gov

Derivatization for Functional Material Precursors

The reactivity of the amine and the potential for ring-opening polymerization of the oxetane ring make 3-Methyl-3-oxetanamine and its derivatives attractive precursors for functional materials.

Energetic polymers are a key area where oxetane derivatives have found application. For example, the synthesis of 3-nitratomethyl-3-methyloxetane and its subsequent copolymerization with tetrahydrofuran (B95107) yields an energetic copolyether. energetic-materials.org.cn These materials are of interest for their use in propellants and explosives. The synthesis of poly(3-ethyl-3-hydroxymethyl)oxetanes through ring-opening polymerization demonstrates the creation of hyperbranched polymers with potential applications as adhesives. nih.gov

Furthermore, the derivatization of the amine group can lead to a wide range of functional monomers. These monomers can then be polymerized to create materials with tailored properties. The creation of photo-curable polymers and oligomers containing pendant oxetane groups is an example of this approach, where the oxetane ring can undergo photo-initiated cationic polymerization. radtech.org The synthesis of oxetane derivatives and their subsequent polymerization is an active area of research for the development of new functional polymers. uni-muenchen.de

Polymerization Chemistry of Oxetane Derivatives

Cationic Ring-Opening Polymerization (CROP) of 3-Methyl-3-oxetanamine Derivatives

The CROP of oxetanes is typically initiated by strong electrophilic species, such as Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂) or Brønsted acids. researchgate.netnih.gov The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxetane (B1205548) ring, forming a tertiary oxonium ion. This activated species is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.

However, the direct CROP of 3-Methyl-3-oxetanamine is highly problematic. The primary amine group (–NH₂) is a strong base and nucleophile. It readily reacts with and neutralizes the acidic initiator and the cationic propagating chain ends, effectively terminating the polymerization. This is a common challenge in the CROP of monomers bearing unprotected amine functionalities. thieme-connect.deelsevierpure.com

To overcome this, a common strategy involves the polymerization of a precursor monomer where the amine functionality is replaced by a non-interfering group, such as an azide (B81097) (–N₃) or a protected hydroxyl group. For instance, the polymerization of 3-azidomethyl-3-methyloxetane (AMMO) proceeds smoothly under cationic conditions. researchgate.netresearchgate.net A similar approach using a monomer with a protected amine group would be the most viable route before deprotection to yield the final amine-containing polymer.

Copolymerization Studies with Other Cyclic Monomers

Copolymerization is a versatile method to tailor the properties of the final polymer. Based on analogous systems, a protected derivative of 3-Methyl-3-oxetanamine could be readily copolymerized with other cyclic monomers. A common comonomer for functional oxetanes is tetrahydrofuran (B95107) (THF). researchgate.net

Studies on the copolymerization of 3-azidomethyl-3-methyloxetane (AMMO) and THF, using an initiator system like BF₃·OEt₂ with 1,4-butanediol (B3395766), have shown that the composition of the resulting copolyether is nearly identical to the feed ratio of the monomers. researchgate.net This indicates that both monomers are incorporated into the polymer chain, allowing for the creation of random or block copolymers with tunable properties, such as glass transition temperature and solubility, by simply adjusting the monomer feed ratio. This suggests that a similar strategy would be effective for an appropriately protected 3-Methyl-3-oxetanamine monomer.

Control of Polymer Architecture and Molecular Weight Distribution

Achieving control over polymer architecture—namely, obtaining predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI)—is crucial for producing materials with well-defined properties. In the CROP of substituted oxetanes, this control can be realized by using an initiator/co-initiator system, which promotes a more "living" or controlled polymerization process.

For example, the polymerization of AMMO using BF₃·OEt₂ as the catalyst and a diol like 1,4-butanediol (BDO) as a co-initiator allows for the synthesis of polymers with controllable molecular weights and relatively narrow PDIs. researchgate.net The molecular weight can be effectively predetermined by the monomer-to-co-initiator ratio. Research on similar systems, such as the polymerization of 3-bromomethyl-3-methyloxetane, shows that polymers with high yield and narrow molecular weight distributions can be obtained by optimizing reaction conditions like temperature. researchgate.net

The following interactive table, based on data from analogous energetic polyoxetanes, illustrates how the monomer-to-initiator ratio can be used to control the molecular characteristics of the resulting polymer.

Table 1: Representative data from the controlled polymerization of related functional oxetanes, demonstrating control over molecular weight (Mn) and polydispersity index (PDI). Data is illustrative of principles applicable to a protected 3-Methyl-3-oxetanamine system.

Influence of the Amine and Methyl Substituents on Polymerization Kinetics

The substituents on the oxetane ring at the C3 position have a profound impact on polymerization kinetics due to both electronic and steric effects. iaea.org

Methyl Group (–CH₃): The methyl group is an electron-donating group, which slightly increases the basicity of the ether oxygen in the oxetane ring compared to an unsubstituted oxetane. This can enhance its reactivity toward the initiator. However, the methyl group also introduces steric hindrance around the ring, which can slow down the propagation step where monomer molecules attack the growing chain end.

Amine Group (–NH₂): The primary amine group is the most influential substituent. Its effect is twofold:

Electronic Effect: As an electron-donating group, it increases the nucleophilicity of the ring oxygen, which would theoretically increase the rate of initiation.

Inhibitory Effect: This is the dominant factor. The amine's high basicity and nucleophilicity cause it to compete with the oxetane's oxygen for the cationic initiator. thieme-connect.de It effectively "poisons" the catalyst and terminates growing polymer chains, thus inhibiting or completely preventing polymerization. This is why monomers with azide or halide groups, which are significantly less basic, can be polymerized successfully while amine-substituted ones cannot without protection. researchgate.net

Post-Polymerization Functionalization of Amine-Containing Polymers

Given the challenges of direct polymerization, the most effective route to poly(3-Methyl-3-oxetanamine) is through post-polymerization functionalization. This approach involves synthesizing a stable precursor polymer and then chemically converting its side chains to the desired amine groups. researchgate.netresearchgate.net

A feasible two-step synthetic pathway would be:

Polymerization of a Precursor Monomer: Cationic ring-opening polymerization of a suitable precursor, such as 3-azidomethyl-3-methyloxetane (AMMO) or 3-mesyloxymethyl-3-methyl oxetane (a monomer derived from 3-hydroxymethyl-3-methyloxetane). researchgate.netresearchgate.net This yields a stable, well-defined precursor polymer, poly(AMMO) or poly(MMMO).

Chemical Conversion to Amine: The functional groups on the precursor polymer are then converted to primary amines. For example, the azide groups on poly(AMMO) can be reduced to amines using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation. Similarly, a polymer with tosylate or mesylate leaving groups can be reacted with an amine source, such as sodium azide followed by reduction, to introduce the amine functionality. researchgate.netresearchgate.net

This strategy circumvents the issues associated with the direct polymerization of the amine-containing monomer and allows for the creation of well-defined, amine-functionalized polyethers.

Advanced Materials Science Applications

Integration into Advanced Polymer Architectures

The primary amine group of 3-Methyl-3-oxetanamine serves as a highly reactive handle for its incorporation into various polymer backbones. While specific industrial-scale use of this particular amine is not widely documented, its functional group allows for established chemical reactions that integrate it into advanced polymer structures. For instance, it can act as a co-monomer in step-growth polymerization reactions.

Potential Polymerization Reactions:

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of polyamides with pendant oxetane (B1205548) groups.

Polyureas: Reaction with diisocyanates would yield polyureas, where the oxetane moiety would be regularly spaced along the polymer chain.

Polyimides: Through a two-step process involving reaction with a dianhydride to form a poly(amic acid) followed by chemical or thermal imidization.

The presence of the oxetane ring on the polymer backbone provides a latent reactive site. This allows for post-polymerization modification or crosslinking, enabling the creation of complex, three-dimensional polymer architectures.

Precursors for Optoelectronic Materials

Oxetane-containing molecules are being explored in materials science for their ability to impart desirable properties such as improved solubility, metabolic stability, and modified basicity of nearby functional groups. acs.org While direct application of 3-Methyl-3-oxetanamine hemioxalate in optoelectronics is not extensively documented, its structural motifs are relevant to materials used in devices like Organic Light-Emitting Diodes (OLEDs).

Amine-containing organic compounds are foundational to many materials used in OLEDs, often serving as precursors to hole-transport layers (HTLs). The amine functionality can be derivatized to create larger, conjugated molecules with suitable HOMO/LUMO energy levels for efficient charge transport. The oxetane ring can enhance the material's morphological stability and solubility in organic solvents used for device fabrication, without adding significant lipophilicity. acs.org The potential lies in using 3-Methyl-3-oxetanamine as a starting scaffold for the synthesis of more complex, electronically active molecules for such applications.

Applications in Specialty Polymer Synthesis for Energetic Materials

One of the most significant, well-documented applications for oxetane derivatives is in the field of energetic materials. While 3-Methyl-3-oxetanamine is not directly used, it is a clear and plausible precursor to one of the most important energetic oxetane monomers: 3-azidomethyl-3-methyloxetane (AMMO) . nih.gov The synthesis of AMMO typically involves the conversion of a precursor like 3-hydroxymethyl-3-methyl oxetane (HMMO) or its derivatives (e.g., tosylates, mesylates) into the azide (B81097). researchgate.netresearchgate.net The amine group of 3-Methyl-3-oxetanamine provides an alternative, albeit less commonly cited, synthetic route to the crucial azide functionality.

AMMO is a key monomer used to synthesize energetic polymers, primarily poly(3-azidomethyl-3-methyloxetane) or poly(AMMO), through cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net

Table 1: Properties of Energetic Oxetane Monomer (AMMO)

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(azidomethyl)-3-methyloxetane | nih.gov |

| CAS Number | 90683-29-7 | nih.gov |

| Molecular Formula | C₅H₉N₃O | nih.gov |

| Molecular Weight | 127.14 g/mol | nih.gov |

| Role | Energetic Monomer | researchgate.net |

Table 2: Research Findings on Polyethers from Azidomethyl Oxetanes

| Polymer/Copolymer | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| poly(3-azidomethyl-3-methyloxetane) (PAMMO) | Cationic ring-opening polymerization of AMMO | Serves as an energetic binder; its thermal decomposition begins with the scission of the azide group, followed by the breakdown of the polyether backbone. | researchgate.net |

| poly(BAMO-r-AMMO) | Random copolymerization of BAMO and AMMO monomers | The composition of the copolymer is consistent with the monomer feed ratio. These copolymers are investigated for use in energetic thermoplastic elastomers (ETPEs). | researchgate.net |

| rsc.orgfullerene-poly(3-azidomethyl-3-methyl oxetane) (C60-PAMMO) | Modified Bingel reaction with C60 and a PAMMO derivative | A functionalized fullerene derivative whose thermal decomposition involves cycloaddition of the azide groups with the fullerene cage at ~150°C. |

The polyether backbone derived from the polymerization of the oxetane ring provides good mechanical properties, such as flexibility at low temperatures, which is crucial for reliable performance of propellants across a range of operating conditions. The ability to create copolymers with varying ratios of AMMO and BAMO allows for fine-tuning of both the energetic output and the mechanical properties of the final binder. researchgate.net

Compound Index

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Routes

A significant frontier in the study of 3-Methyl-3-oxetanamine lies in the development of efficient and highly stereoselective synthetic methodologies. The creation of chiral centers at the C3 position of the oxetane (B1205548) ring is of paramount importance for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or material properties.

Future research will likely focus on catalytic asymmetric methods to construct the chiral quaternary center of 3-amino-3-methyloxetane. Strategies may include:

Asymmetric Ring-Opening of Precursors: Investigating the asymmetric ring-opening of suitable precursors, such as substituted oxetanes, with nitrogen nucleophiles in the presence of chiral catalysts could provide a direct route to enantioenriched 3-Methyl-3-oxetanamine.

Catalytic Asymmetric Cyclization: The development of novel catalyst systems, potentially based on transition metals or organocatalysts, to promote the enantioselective cyclization of acyclic precursors to form the oxetane ring is a promising avenue.

Enzymatic Resolutions: Biocatalytic approaches, utilizing enzymes to selectively resolve racemic mixtures of 3-Methyl-3-oxetanamine or its precursors, could offer a green and highly efficient alternative to traditional chemical methods.

Exploration of Unconventional Reactivity Profiles

The reactivity of 3-Methyl-3-oxetanamine is largely dictated by the interplay between the strained oxetane ring and the adjacent amino group. While ring-opening reactions are a characteristic feature of oxetanes, the presence of the 3-methyl and 3-amino substituents can lead to unconventional reactivity.

Future investigations should aim to explore:

Regio- and Stereoselective Ring-Opening Reactions: A systematic study of ring-opening reactions with a diverse range of nucleophiles and electrophiles under various conditions (acidic, basic, Lewis acidic) is needed to fully map the reactivity landscape. The influence of the methyl and amino groups on the regioselectivity of these reactions is of particular interest.

Participation of the Amino Group: The neighboring amino group can potentially participate in ring-opening or rearrangement reactions, leading to novel molecular scaffolds. Investigating such intramolecular transformations could unveil unique synthetic pathways.

Radical Reactions: The behavior of the oxetane ring under radical conditions is an underexplored area. Research into radical-mediated ring-opening or functionalization of 3-Methyl-3-oxetanamine could lead to the discovery of new synthetic methodologies.

A key challenge will be to control the reaction pathways to selectively achieve desired products, as the strained ring system can be prone to undesired side reactions and polymerization.

Design of Advanced Functional Materials Utilizing the Oxetane-Amine Core

The incorporation of the rigid and polar oxetane-amine core into polymers and other materials can impart unique and desirable properties. The ability of the oxetane ring to undergo ring-opening polymerization, and the presence of the reactive amine group, make 3-Methyl-3-oxetanamine a versatile building block for materials science.

Future research directions in this area include:

Novel Polymers: The cationic ring-opening polymerization of 3-Methyl-3-oxetanamine can lead to the formation of polyethers with pendant amino and methyl groups. tandfonline.com The properties of these polymers, such as their thermal stability, solubility, and mechanical properties, can be tailored by copolymerization with other monomers.

Functional Coatings and Adhesives: The reactivity of the oxetane and amine functionalities can be exploited in the development of high-performance coatings and adhesives with enhanced cross-linking capabilities and adhesion to various substrates.

Biomaterials: The biocompatibility and unique physicochemical properties of oxetane-containing materials suggest their potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

The primary challenge will be to establish clear structure-property relationships to enable the rational design of materials with specific and predictable functionalities.

In-depth Computational Studies on Complex Reaction Dynamics

Computational chemistry offers a powerful tool to gain deeper insights into the complex reaction dynamics of 3-Methyl-3-oxetanamine. Theoretical studies can complement experimental work by elucidating reaction mechanisms, predicting reactivity, and guiding the design of new synthetic strategies.

Future computational efforts should focus on:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for various transformations of 3-Methyl-3-oxetanamine, including ring-opening and stereoselective reactions. This can provide a detailed understanding of the factors that control reactivity and selectivity.

Conformational Analysis: The conformation of the oxetane ring and its substituents can significantly influence its reactivity. Computational studies can predict the most stable conformations and how they change during the course of a reaction.

Prediction of Properties: Computational models can be used to predict various properties of 3-Methyl-3-oxetanamine and its derivatives, such as their electronic structure, spectroscopic signatures, and interaction with other molecules.

A significant challenge in this area is the computational cost associated with accurately modeling complex reaction dynamics, especially in the presence of solvent effects and complex catalyst systems.

Methodological Advancements in Analytical Characterization of Derivatives

The development of advanced analytical techniques is crucial for the unambiguous characterization of the products derived from 3-Methyl-3-oxetanamine. The unique structural features of the oxetane ring and the potential for complex reaction mixtures necessitate sophisticated analytical approaches.

Future advancements in this area should include:

Advanced NMR Techniques: The application of two-dimensional and advanced Nuclear Magnetic Resonance (NMR) techniques, such as NOESY and ROESY, can provide detailed information about the stereochemistry and conformation of 3-Methyl-3-oxetanamine derivatives. acs.org

High-Resolution Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the elemental composition of novel derivatives and for fragmentation studies to elucidate their structures.

Chiral Chromatography: The development of robust chiral chromatography methods is critical for the separation and analysis of enantiomers produced in stereoselective synthesis, allowing for the accurate determination of enantiomeric excess.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-3-oxetanamine hemioxalate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting 3-methyl-3-oxetanamine with oxalic acid in a stoichiometric ratio to form the hemioxalate salt. Key steps include controlled pH adjustment and crystallization. Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy (to confirm absence of unreacted oxalic acid or byproducts) . Mass spectrometry (HRMS) is recommended for molecular weight confirmation .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via periodic HPLC analysis and track changes in melting point (DSC) or crystallinity (PXRD) . Include a negative control (inert atmosphere storage) to isolate environmental effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to Safety Data Sheets (SDS) for hazard-specific guidance, including spill management (neutralize with sodium bicarbonate) and waste disposal (incineration). Emergency procedures should address inhalation (fresh air, medical evaluation) and skin contact (15-minute wash with soap) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) in characterizing this compound be resolved?

- Methodological Answer : Cross-validate results using complementary techniques:

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals.

- IR : Compare with computational simulations (DFT) to confirm functional groups.

- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice . Document discrepancies in the Supporting Information to aid peer review .

Q. What strategies optimize the reaction yield of this compound in solvent-free conditions?

- Methodological Answer : Screen catalysts (e.g., p-TsOH) under mechanochemical grinding (ball milling). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use Design of Experiments (DoE) to identify critical parameters (stoichiometry, grinding time). Compare yields with traditional solvent-based methods .

Q. How does this compound interact with biological targets in mechanistic drug discovery studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinity to NMDA receptors or monoamine transporters. Validate with in vitro assays (radioligand displacement, IC50 determination) and compare with structural analogs (e.g., ketamine derivatives). Use SPR (Surface Plasmon Resonance) for real-time binding kinetics .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to ensure reproducibility. Include raw data in Supplementary Materials .

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs: purity, crystallinity).

- Identify Critical Process Parameters (CPPs: temperature, stirring rate) via risk assessment (Ishikawa diagram).

- Use PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.